5-Bromo-3-(trifluoromethyl)-1H-indazole
Overview
Description
“5-Bromo-3-(trifluoromethyl)-1H-indazole” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to a pyrazole.
Synthesis Analysis
The synthesis of similar compounds often involves the use of iodobromopyridine, with iodide displacement occurring with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The molecular structure of similar compounds shows that they contain a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromo and trifluoromethyl groups are attached to this ring.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of fluorine. The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, are thought to contribute to the biological activities of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a molecular weight around 240-242 g/mol .Scientific Research Applications
Structural Analysis
5-Bromo-3-(trifluoromethyl)-1H-indazole has been a subject of structural analysis using X-ray crystallography and magnetic resonance spectroscopy. It's identified as a 1H-tautomer and exhibits unique crystallization behaviors, forming helices of a three-fold screw axis in certain conditions. These structural features are crucial for understanding its chemical behavior and potential applications (Teichert et al., 2007).
Synthesis and Chemical Reactivity
5-Bromo-3-(trifluoromethyl)-1H-indazole has been studied in the context of its reactivity and selectivity in palladium-catalyzed cross-coupling reactions. These studies have led to the development of new functionalized indoles and indazoles, showcasing its versatility in organic synthesis (Witulski et al., 2005).
Potential for Inhibiting Biological Pathways
Research into 3,5,7-trisubstituted 1H-indazoles, which can be synthesized from 5-Bromo-3-(trifluoromethyl)-1H-indazole, has shown promising results in inhibiting IKK2, a kinase involved in inflammation and immune responses (Lin et al., 2008).
Antifungal Activities
Some derivatives of 5-Bromo-3-(trifluoromethyl)-1H-indazole have been identified as potential antifungal agents. For instance, a specific analog with a 5-bromo substitution demonstrated significant activity against Candida and Aspergillus species, showcasing its potential in antifungal therapies (Park et al., 2007).
Novel Derivatives and Their Applications
The ability to protect 5-bromoindazoles and subsequent reactions with amines has been explored to generate novel derivatives of indazoles. These new compounds have potential applications in various fields including pharmaceuticals (Slade et al., 2009).
Crystal Structure and Characterization
5-Bromo-3-(trifluoromethyl)-1H-indazole derivatives have been characterized through detailed spectroscopic techniques and X-ray diffraction studies. These studies provide insights into their molecular structure, which is essential for their application in various scientific fields (Anuradha et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-1-2-6-5(3-4)7(14-13-6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAREEUXBAIGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613267 | |
Record name | 5-Bromo-3-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(trifluoromethyl)-1H-indazole | |
CAS RN |
57631-11-5 | |
Record name | 5-Bromo-3-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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